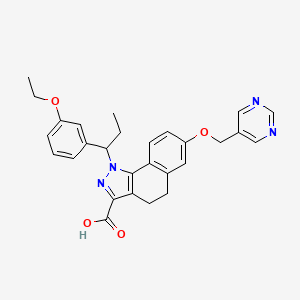
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine
Overview
Description
ABT-202 is a drug developed by Abbott Laboratories. It acts as an agonist at neural nicotinic acetylcholine receptors and has been researched for use as an analgesic. it has not passed clinical trials . The compound’s chemical formula is C₉H₁₃N₃, and it has a molar mass of 163.224 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-202 involves the formation of a pyrrolidine ring with a pyridin-3-yl substituent. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridin-3-yl Group: This step typically involves a nucleophilic substitution reaction where a pyridin-3-yl halide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for ABT-202 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ABT-202 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridin-3-yl group or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various substituents onto the pyridin-3-yl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives of the pyridin-3-yl group or the pyrrolidine ring.
Substitution: Introduction of various substituents onto the pyridin-3-yl group or the pyrrolidine ring.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of pyrrolidine and pyridin-3-yl groups.
Biology: As an agonist at neural nicotinic acetylcholine receptors, it has been used to study the role of these receptors in neural signaling.
Medicine: Investigated as a potential analgesic, although it has not passed clinical trials.
Industry: Potential applications in the development of new drugs targeting neural nicotinic acetylcholine receptors.
Mechanism of Action
ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in neural signaling and play a role in various physiological processes. By binding to these receptors, ABT-202 can modulate neural activity and potentially provide analgesic effects .
Comparison with Similar Compounds
Similar Compounds
ABT-199 (Venetoclax): A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
ABT-101: A tyrosine kinase inhibitor targeting non-small cell lung cancer.
Uniqueness of ABT-202
ABT-202 is unique in its specific action as an agonist at neural nicotinic acetylcholine receptors. Unlike ABT-199 and ABT-101, which target different molecular pathways, ABT-202’s mechanism of action is focused on modulating neural signaling. This makes it a valuable compound for studying the role of nicotinic acetylcholine receptors in neural processes and for exploring potential analgesic applications .
Properties
CAS No. |
309959-34-0 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3R)-1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |
InChI Key |
LVGMMVAWLISWJD-MRVPVSSYSA-N |
SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CN=CC=C2 |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-202; ABT 202; ABT202; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)
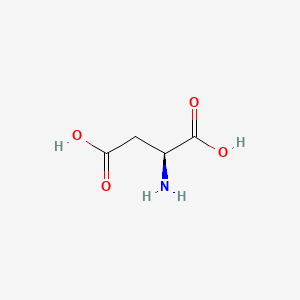
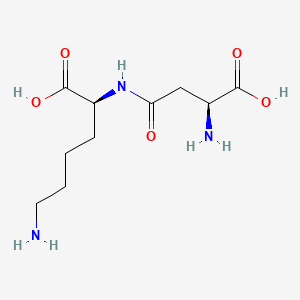

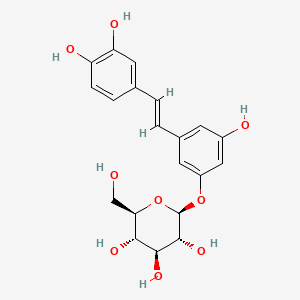
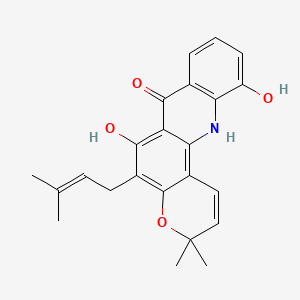
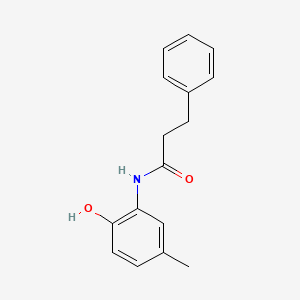
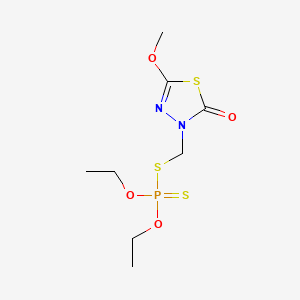

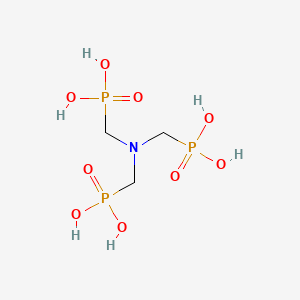
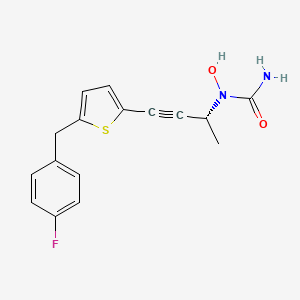
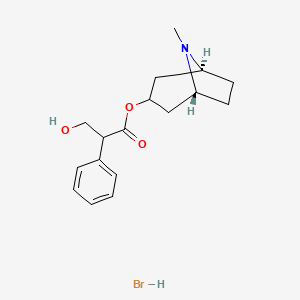
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
